molecular formula C17H13ClINO2 B8571965 7-chloro-3-(3,5-dimethylphenyl)-4-hydroxy-6-iodoquinolin-2(1H)-one

7-chloro-3-(3,5-dimethylphenyl)-4-hydroxy-6-iodoquinolin-2(1H)-one

Cat. No.: B8571965
M. Wt: 425.6 g/mol
InChI Key: ISENVIZXZILPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-3-(3,5-dimethylphenyl)-4-hydroxy-6-iodoquinolin-2(1H)-one is a useful research compound. Its molecular formula is C17H13ClINO2 and its molecular weight is 425.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H13ClINO2

Molecular Weight

425.6 g/mol

IUPAC Name

7-chloro-3-(3,5-dimethylphenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one

InChI

InChI=1S/C17H13ClINO2/c1-8-3-9(2)5-10(4-8)15-16(21)11-6-13(19)12(18)7-14(11)20-17(15)22/h3-7H,1-2H3,(H2,20,21,22)

InChI Key

ISENVIZXZILPMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-2-[2-(3,5-dimethylphenyl)-acetylamino]-5-iodo-benzoic acid methyl ester (EXAMPLE 4.1B, 10.9 g in 180 mL dry tetrahydrofuran) at 0° C. was added dropwise 59.5 mL of a 1 M solution of sodium bis(trimethylsilyl)amide in tetrahydrofuran and the mixture allowed to warm to room temperature. After 1.5 hours, the mixture was cooled to 0° C. and the reaction quenched by the addition of 400 mL ice:6N hydrochloric acid (1:1). This was stirred for 15 minutes then filtered to collect the solid product. The solids were washed with ice-water then cold acetonitrile and dried to give the title compound (9.8 g).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.